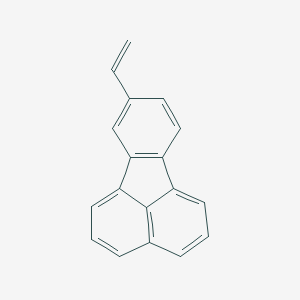

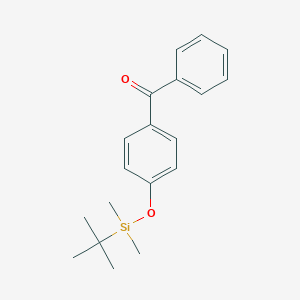

![molecular formula C6H5N3O B048196 Isoxazolo[4,5-b]pyridin-3-amine CAS No. 114080-93-2](/img/structure/B48196.png)

Isoxazolo[4,5-b]pyridin-3-amine

Übersicht

Beschreibung

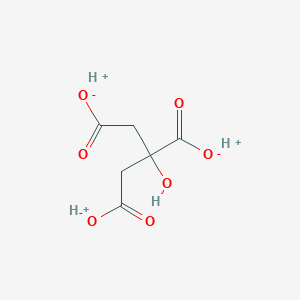

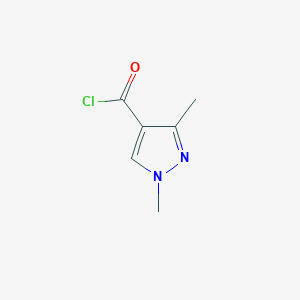

Isoxazolo[4,5-b]pyridin-3-amine is a compound with the molecular formula C6H5N3O . It has a molecular weight of 135.12 g/mol .

Synthesis Analysis

The synthesis of Isoxazolo[4,5-b]pyridin-3-amine derivatives has been achieved through two main approaches: annulation of a pyridine ring to 4-aminoisoxazoles and isoxazole ring closure in functionalized pyridine derivatives .Molecular Structure Analysis

The InChI code for Isoxazolo[4,5-b]pyridin-3-amine is 1S/C6H5N3O/c7-6-5-4 (10-9-6)2-1-3-8-5/h1-3H, (H2,7,9) . The canonical SMILES structure is C1=CC2=C (N=C1)ON=C2N .Chemical Reactions Analysis

The synthesis of Isoxazolo[4,5-b]pyridin-3-amine derivatives involves reactions of 5-aminoisoxazoles with 1,3-dielectrophiles .Physical And Chemical Properties Analysis

Isoxazolo[4,5-b]pyridin-3-amine has a molecular weight of 135.12 g/mol . It has a topological polar surface area of 64.9 Ų and a complexity of 130 . The compound is solid at room temperature .Wissenschaftliche Forschungsanwendungen

Medicine: Anticancer and Antibacterial Applications

Isoxazolo[4,5-b]pyridin-3-amine has shown promise in the medical field due to its biological activities. It has been studied for its antibacterial properties, which could lead to the development of new antibiotics . Additionally, its anticancer and antiproliferative effects make it a candidate for cancer treatment research, particularly as an inhibitor of cytochrome P450 CYP17, which is involved in hormone biosynthesis .

Agriculture: Pesticide Development

In agriculture, the compound’s antibacterial properties may be utilized to develop new pesticides that can protect crops from bacterial infections, thus ensuring food security and reducing crop losses .

Material Science: Synthesis of Novel Polymers

The unique structure of Isoxazolo[4,5-b]pyridin-3-amine allows for the synthesis of novel polymers with potential applications in material science. These polymers could have unique properties suitable for creating new materials with specific mechanical, thermal, or electrical characteristics .

Environmental Science: Biodegradation and Pollution Control

Research into the environmental applications of Isoxazolo[4,5-b]pyridin-3-amine includes its role in biodegradation processes. Its chemical structure could be beneficial in breaking down pollutants, aiding in pollution control and environmental remediation efforts .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, Isoxazolo[4,5-b]pyridin-3-amine could be used as a standard or reagent in chromatographic and spectroscopic methods. Its well-defined structure and properties make it suitable for use in high-performance liquid chromatography (HPLC) and other analytical techniques to identify and quantify other compounds .

Biochemistry: Enzyme Inhibition Studies

The compound’s ability to inhibit cytochrome P450 CYP17 also makes it relevant in biochemistry for studying enzyme inhibition. This can provide insights into metabolic pathways and the development of drugs that target specific enzymes .

Pharmaceutical Research: Drug Design and Discovery

Isoxazolo[4,5-b]pyridin-3-amine’s biological activities make it a valuable scaffold in drug design and discovery. Its structure can be modified to enhance its therapeutic properties, leading to the development of new drugs .

Chemical Synthesis: Building Block for Heterocyclic Compounds

Finally, as a building block for heterocyclic compounds, Isoxazolo[4,5-b]pyridin-3-amine is significant in chemical synthesis. It can be used to create a variety of complex molecules with potential applications in various chemical industries .

Safety and Hazards

Wirkmechanismus

Target of Action

Isoxazolo[4,5-b]pyridin-3-amine derivatives have been studied as inhibitors of cytochrome P450 CYP17 . This enzyme is responsible for the biosynthesis of precursors of both androgens and estrogen .

Mode of Action

It is known that the compound interacts with its target, cytochrome p450 cyp17, inhibiting its function . This inhibition disrupts the biosynthesis of androgen and estrogen precursors, which can have significant effects on cellular processes.

Biochemical Pathways

The primary biochemical pathway affected by Isoxazolo[4,5-b]pyridin-3-amine is the biosynthesis of steroid hormones . By inhibiting cytochrome P450 CYP17, the compound disrupts the production of androgens and estrogens, which play crucial roles in a variety of biological processes .

Result of Action

The inhibition of cytochrome P450 CYP17 by Isoxazolo[4,5-b]pyridin-3-amine leads to a decrease in the production of androgens and estrogens. This can have a variety of molecular and cellular effects, depending on the specific biological context. For example, the compound has been associated with antibacterial , anticancer , and antiproliferative activities .

Eigenschaften

IUPAC Name |

[1,2]oxazolo[4,5-b]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c7-6-5-4(10-9-6)2-1-3-8-5/h1-3H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDOHNLYFBVMMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=NO2)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50552564 | |

| Record name | [1,2]Oxazolo[4,5-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoxazolo[4,5-b]pyridin-3-amine | |

CAS RN |

114080-93-2 | |

| Record name | [1,2]Oxazolo[4,5-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

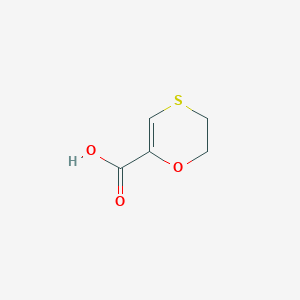

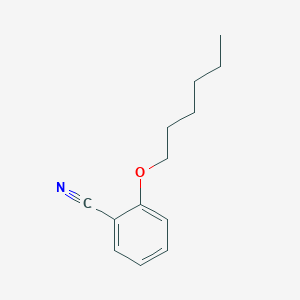

![(2S,5R,6R)-6-[[2-[[(3,4-dihydroxybenzoyl)-(3-hydroxypropyl)carbamoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48135.png)